molecular formula C8H17NO2 B2993827 Ethyl 2,2-dimethyl-3-(methylamino)propanoate CAS No. 1612172-78-7

Ethyl 2,2-dimethyl-3-(methylamino)propanoate

Cat. No.: B2993827
CAS No.: 1612172-78-7
M. Wt: 159.229
InChI Key: IFCYCNQYSVPTMY-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-(methylamino)propanoate ( 1612172-78-7) is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses. As a specialty ester with both ester and methylamino functional groups, this molecule serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered 2,2-dimethyl propanoate backbone, makes it a potential intermediate for constructing more complex molecular architectures. Researchers may employ it in the development of novel polymers, as a precursor for pharmaceutical active ingredients, or in the synthesis of ligands and catalysts. The primary amine functionality allows for further functionalization, while the ethyl ester can be hydrolyzed or transformed into other derivatives. Proper handling and storage are recommended; this product requires cold-chain transportation and should be kept in a dark place under an inert atmosphere, preferably in a freezer at -20°C .

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)8(2,3)6-9-4/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCYCNQYSVPTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-(methylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-3-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2,2-dimethyl-3-(methylamino)propanoic acid, which may then interact with biological pathways to exert its effects.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-(methylamino)propanoate

  • Substituents: Difluoro and methylamino groups.
  • Molecular Formula: C₆H₁₁F₂NO₂.

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate

  • Substituents : Oxo and m-tolyl groups.
  • Molecular Formula : C₁₄H₁₈O₃.
  • Key Differences: The oxo and aromatic m-tolyl groups introduce ketone functionality and steric bulk, reducing nucleophilicity compared to the methylamino analog.

Ethyl 2,2-dimethyl-3-(tosyloxy)propanoate

  • Substituents : Tosyloxy (p-toluenesulfonyloxy) group.
  • Molecular Formula : C₁₄H₂₀O₅S.
  • Key Differences : The tosyloxy group acts as a leaving group, making this compound a reactive intermediate in nucleophilic substitution reactions.
  • Applications : Primarily used in synthetic chemistry to construct complex molecules .

Ethyl 2,2-dimethyl-3-(1-isobutenyl)cyclopropane-1-carboxylate

  • Substituents : Cyclopropane ring and isobutenyl group.
  • Molecular Formula: Not explicitly provided, but structurally related to pyrethroids.
  • Key Differences: The cyclopropane ring enhances insecticidal activity, a feature absent in the methylamino-substituted compound.
  • Applications : Found in pyrethroid insecticides, demonstrating the role of ester derivatives in agrochemicals .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
Ethyl 2,2-dimethyl-3-(methylamino)propanoate Methylamino, 2,2-dimethyl C₈H₁₇NO₂ 159.23* Drug targeting
Ethyl 2,2-difluoro-3-(methylamino)propanoate Difluoro, methylamino C₆H₁₁F₂NO₂ 167.16 Pharmaceutical research
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate Oxo, m-tolyl, 2,2-dimethyl C₁₄H₁₈O₃ 234.29 Synthetic intermediate
Ethyl 2,2-dimethyl-3-(tosyloxy)propanoate Tosyloxy, 2,2-dimethyl C₁₄H₂₀O₅S 300.37 Reaction intermediate
Ethyl pyrethroid analog Cyclopropane, isobutenyl Varies ~300–350 Insecticides

*Calculated based on molecular formula.

Research Findings and Functional Insights

  • Reactivity: The methylamino group in this compound facilitates nucleophilic reactions, making it suitable for conjugating with drug moieties. In contrast, fluorine substituents in analogs enhance stability and electronic effects .
  • Biological Activity: Compounds with cyclopropane rings (e.g., pyrethroids) exhibit insecticidal properties, whereas methylamino-substituted esters are tailored for biomedical applications .
  • Synthetic Utility: Tosyloxy and oxo derivatives serve as intermediates, highlighting the versatility of propanoate esters in organic synthesis .

Biological Activity

Ethyl 2,2-dimethyl-3-(methylamino)propanoate is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological interactions, and implications for research and therapeutic use.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉NO₂. It features a propanoate backbone with a methylamino group, which contributes to its unique chemical reactivity and biological properties. The compound is typically synthesized through the esterification of 2,2-dimethyl-3-(methylamino)propanoic acid with ethanol in the presence of an acid catalyst, commonly sulfuric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis to release the active form, 2,2-dimethyl-3-(methylamino)propanoic acid, which may modulate enzyme activity and influence metabolic pathways.

Potential Targets :

  • Enzymes : Interaction studies indicate that the compound may affect enzymes involved in metabolic processes, potentially altering drug metabolism and efficacy.
  • Receptors : Preliminary data suggest involvement in receptor modulation, although specific receptor interactions remain to be fully characterized.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable effects on cellular functions. For instance, studies have shown that it can influence enzyme-catalyzed reactions related to ester hydrolysis. The compound's ability to act as a substrate or inhibitor in these reactions underscores its relevance in biochemical research .

Research Applications

  • Medicinal Chemistry : this compound serves as an intermediate in synthesizing more complex organic molecules used in drug development.
  • Biological Studies : The compound is utilized in studies examining enzyme kinetics and metabolic pathways, providing insights into its role in pharmacokinetics and pharmacodynamics.

Case Study Example

A study investigating the effects of various esters on enzyme activity highlighted this compound's potential as a modulator of enzymatic reactions. The results indicated significant variations in activity depending on structural modifications of the ester group .

Data Summary

Parameter Value
Molecular FormulaC₁₄H₁₉NO₂
Synthesis MethodEsterification
Biological TargetsEnzymes, Receptors
ApplicationsMedicinal Chemistry, Biochemical Research

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 2,2-dimethyl-3-(methylamino)propanoate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl esters with amino groups can be prepared by reacting α,α-dimethyl-β-keto esters with methylamine under controlled pH (e.g., in anhydrous acetonitrile with catalysts like CDI) . Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and purity, with mass spectrometry (e.g., MALDI) verifying molecular weight .

Q. Q2. What safety precautions are recommended for handling this compound given limited toxicological data?

Methodological Answer: Due to insufficient acute toxicity data, assume precautionary measures:

  • Use P95/P1 respirators for particulate filtration and OV/AG/P99 cartridges for organic vapors .
  • Wear full-body chemical-resistant suits (e.g., Tyvek) and gloves (nitrile or neoprene) to prevent dermal exposure .
  • Conduct reactions in fume hoods with secondary containment to avoid environmental release .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yields in the synthesis of derivatives like triazolyl-propanoates?

Methodological Answer: Optimize parameters via Design of Experiments (DoE):

  • Temperature : Reflux conditions (e.g., 80–100°C in acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalyst loading : CDI (1–2 eq.) improves coupling efficiency in triazole derivatives .
  • Purification : Use flash chromatography with gradients (e.g., ethyl acetate/hexane) to isolate high-purity products (>95%) .

Q. Q4. How do steric and electronic factors influence the stability of this compound under varying pH conditions?

Methodological Answer:

  • Steric effects : The 2,2-dimethyl group reduces hydrolytic susceptibility by hindering nucleophilic attack at the ester carbonyl .
  • Electronic effects : The methylamino group’s basicity (pKa ~10) increases protonation in acidic media, potentially destabilizing the ester moiety. Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Q5. What analytical strategies resolve contradictions in kinetic data for ester degradation pathways?

Methodological Answer:

  • Isotopic labeling : Use 18O^{18}O-labeled water to track hydrolysis mechanisms (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) .
  • Computational modeling : Apply DFT calculations to compare activation energies of proposed degradation pathways (e.g., gas-phase elimination vs. solvolysis) .

Q. Q6. How can this compound serve as a precursor for HDAC inhibitors or antiproliferative agents?

Methodological Answer:

  • Structural modification : Introduce triazole or aryl groups at the 3-position to enhance binding to histone deacetylase (HDAC) active sites .
  • Biological assays : Test derivatives in MTT assays against cancer cell lines (e.g., HeLa or MCF-7), using SAHA (vorinostat) as a positive control .

Data Gaps and Contradictions

Q. Q7. How should researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

Methodological Answer:

  • Experimental determination : Measure logP via shake-flask method (octanol/water partitioning) and solubility using UV-Vis spectroscopy in buffers (pH 1–13) .
  • QSAR models : Predict properties via software like MarvinSuite or ACD/Labs, validating with experimental data .

Q. Q8. Why do some studies report conflicting reactivity profiles for similar esters?

Methodological Answer:

  • Substituent effects : Compare analogs (e.g., ethyl 2-methylpropanoate vs. phenyl-substituted derivatives) to assess electronic contributions to reactivity .
  • Reaction conditions : Variability in solvent polarity (e.g., DMF vs. THF) or temperature may alter rate constants .

Methodological Best Practices

Q. Q9. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Standardized procedures : Document reaction parameters (e.g., stoichiometry, time, temperature) and purification steps (e.g., column dimensions, Rf values) .
  • Cross-lab validation : Share samples with independent labs for NMR and LC-MS verification .

Q. Q10. How can researchers mitigate risks when scaling up synthesis without established safety data?

Methodological Answer:

  • Small-scale testing : Perform DSC (differential scanning calorimetry) to detect exothermic decomposition .
  • Process hazard analysis (PHA) : Use HAZOP studies to identify risks (e.g., pressure buildup in reflux) .

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